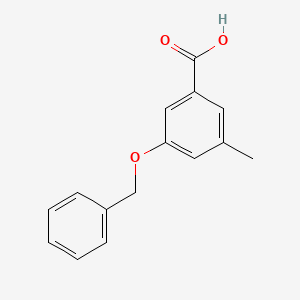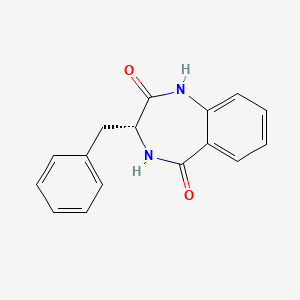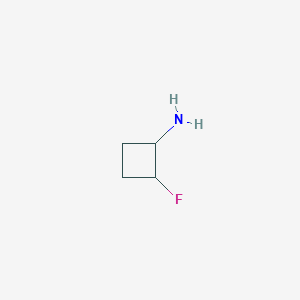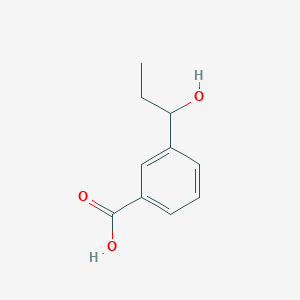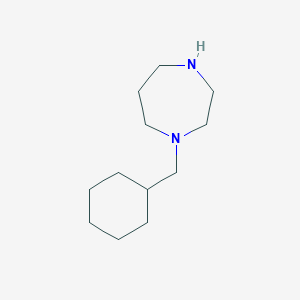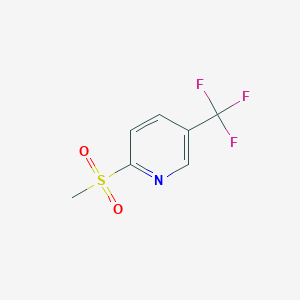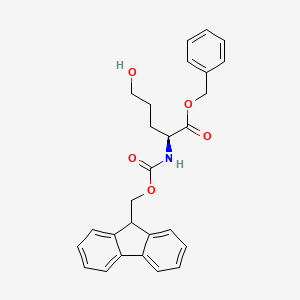
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate
Descripción general
Descripción
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate, also known as Fmoc-L-5-hydroxyleucine benzyl ester, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development and chemical synthesis.
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of valine , an essential amino acid. Amino acids play crucial roles in numerous biological processes, including protein synthesis, serving as precursors for the synthesis of molecules in other metabolic pathways, and more.
Mode of Action
As a valine derivative , it may interact with biological systems in a manner similar to that of valine. Valine is incorporated into proteins during translation and can influence protein structure and function. The fluorenylmethyloxycarbonyl (Fmoc) group in the compound is a common protecting group used in peptide synthesis , suggesting that this compound may be involved in such processes.
Biochemical Pathways
As a derivative of valine , it might be involved in protein synthesis and other metabolic pathways where valine plays a role.
Result of Action
As a derivative of valine , it might influence protein structure and function, and potentially affect cellular processes where these proteins are involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, it is noted that fluorenylmethyloxycarbonyl (Fmoc) amino acid derivatives are stable at room temperature and have a long shelf-life .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate in lab experiments is its high purity, which can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. However, a limitation of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on (S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate. One direction is the development of new HDAC inhibitors based on this compound. Another direction is the study of the biochemical and physiological effects of this compound, which may lead to the discovery of new therapeutic applications. Additionally, the synthesis method for this compound may be optimized to reduce the cost and increase the yield, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate has been used in various scientific research applications, including drug development and chemical synthesis. In drug development, this compound can be used as a building block for the synthesis of peptide-based drugs. It has also been used as a substrate for the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, which have potential applications in cancer therapy.
Propiedades
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c29-16-8-15-25(26(30)32-17-19-9-2-1-3-10-19)28-27(31)33-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25,29H,8,15-18H2,(H,28,31)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIJAKNDRLSNK-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



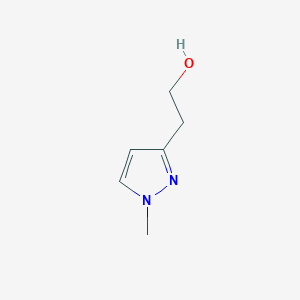
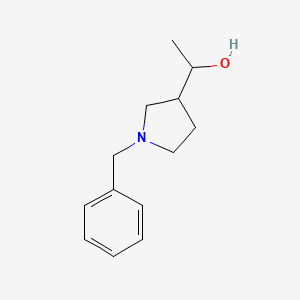
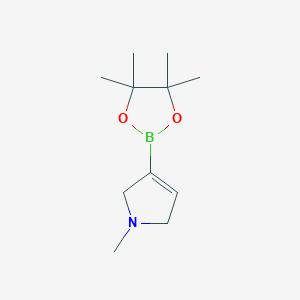
![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)
![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)
